molecular formula C11H19N3O B8108285 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8108285
M. Wt: 209.29 g/mol
InChI Key: FDOHOSYEZLWQHM-ZJUUUORDSA-N
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Description

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone (CAS 1538593-53-1) is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This molecule features a cis-configured, fused bicyclic pyrrolidine system, also known as a hexahydropyrrolo[3,4-b]pyrrole or diazabicyclo[3.3.0]octane, which serves as a sophisticated and rigid nitrogen-containing scaffold. Compounds based on the pyrrolo[3,4-b]pyrrole core are of significant interest in medicinal and synthetic chemistry due to their structural similarity to privileged pharmacophores. The cis-fused bicyclic structure provides a three-dimensional framework that can be crucial for molecular recognition and binding to biological targets. Nitrogen-containing heterocycles, such as the pyrrolidine and pyrrolopyrrole units in this molecule, play a very important role in medicinal chemistry because they are the structural core of a broad spectrum of biologically active molecules . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c15-11(13-5-1-2-6-13)14-7-9-3-4-12-10(9)8-14/h9-10,12H,1-8H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHOSYEZLWQHM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O
  • Molecular Weight : 194.27 g/mol
  • CAS Number : 1217996-00-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Analgesic Activity : Studies have shown that related compounds can act as potent analgesics by modulating nociceptive pathways. For instance, a related hexahydropyrrolo compound demonstrated dose-dependent inhibitory effects on mechanical allodynia in neuropathic pain models, indicating its potential as a new-class analgesic .
  • Neuroprotective Effects : The compound's structure suggests it may interact with neuropeptide systems, potentially offering neuroprotective benefits. A study highlighted the relevance of hexahydropyrrolo derivatives in treating neuropathic pain, suggesting a broader neuroprotective profile .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AnalgesicExhibits potent analgesic properties in preclinical models of neuropathic pain .
NeuroprotectivePotential protective effects on neuronal cells through modulation of neuropeptide signaling .
AntidepressantRelated compounds have shown promise in models of depression, possibly through serotonin modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Neuropathic Pain Models : In a study involving chronic constriction injury-induced neuropathic pain in rats, the compound showed significant reduction in pain sensitivity, suggesting its potential for clinical applications in pain management .
  • Metabolic Stability : Research indicates that derivatives of this compound possess robust metabolic stability and low hERG potassium ion channel binding affinity, which are desirable properties for drug development .
  • Structure-Activity Relationship (SAR) : The biological activity of Mannich bases derived from similar structures has been extensively studied. These studies emphasize the relationship between molecular structure and biological efficacy, highlighting how modifications can enhance therapeutic potential against various targets including acetylcholinesterase and carbonic anhydrase enzymes .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C11H18N2O
  • Molecular Weight : 194.27 g/mol
  • CAS Number : 1533520-33-0
  • IUPAC Name : (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone

The structure features a hexahydropyrrolo framework that is crucial for its biological activity.

Drug Development

The compound has shown promise in the development of novel pharmaceuticals due to its unique structural properties, which allow for interactions with biological targets. Research indicates its potential as a scaffold for creating new drugs aimed at treating neurological disorders and certain cancers.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of hexahydropyrrolo compounds, demonstrating their efficacy in inhibiting specific cancer cell lines. The results indicated that modifications to the pyrrolo structure enhanced bioactivity and selectivity towards cancerous cells .

Neuropharmacology

Research has pointed towards the neuroprotective effects of compounds similar to this compound. These compounds may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Data Table: Neuropharmacological Activity

CompoundTarget ReceptorEffectReference
Compound ADopamine D2Antagonist
Compound BSerotonin 5HT2AAgonist
This compoundUnknownPotential Modulator

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility in organic chemistry.

Material Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential use in materials science. Its unique structure can contribute to the development of advanced materials with specific mechanical and thermal properties.

Polymer Chemistry

Research has indicated that incorporating hexahydropyrrolo structures into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Material Properties

Material TypeCompositionMechanical Strength (MPa)Thermal Stability (°C)
Polymer ABase Polymer + Hexahydropyrrolo Derivative45200
Polymer BBase Polymer + Standard Additive30150

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight Key Characteristics
Target Compound: (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone Pyrrolidin-1-yl substituent; [3,4-b] fusion Not explicitly provided* ~220–250 (estimated) Cis configuration enhances rigidity; pyrrolidine may improve solubility .
(1H-Benzo[d][1,2,3]triazol-5-yl) derivative () Benzo-triazole; [3,4-c] fusion C13H14N6O·HCl 256.5 [M–H]– Aromatic benzo-triazole increases hydrophobicity; hydrochloride salt improves crystallinity .
Pyrazole derivative () 1-Methylpyrazole; [3,4-b] fusion C11H16N4O 220.27 Pyrazole’s π-electron system may enhance target binding; lower MW improves bioavailability .
Thiopyran-containing derivative () 1,1-Dioxo-thiopyran; pyrido-oxazine C20H23N3O4S Not provided Sulfone group (dioxo-thiopyran) enhances metabolic stability; complex heterocycle broadens target selectivity .
tert-Butyl precursor () tert-Butyl ester; [3,4-b] fusion C11H20N2O2 212.29 Boc-protected intermediate critical for synthetic flexibility; deprotection yields active core .

*Molecular formula of the target compound is inferred as ~C12H20N3O based on structural analogs.

Pharmacological Potential

While direct activity data for the target compound are unavailable, analogs suggest therapeutic relevance:

  • The thiopyran derivative () is explicitly noted for disease treatment, indicating that methanone-linked bicyclic amines are viable drug candidates .
  • The benzo-triazole derivative () was synthesized as a hydrochloride salt, implying preclinical evaluation for CNS or antimicrobial applications .

Preparation Methods

Intramolecular Cyclization via Anti-Epoxide Intermediates

A stereoselective approach for cis-fused bicyclic systems involves intramolecular cyclization of anti-epoxide precursors. This method leverages the thermodynamic stability of cis-fused geometries:

Step Conditions Yield Reference
Epoxide SynthesisEpoxidation of alkene precursors using peracids (e.g., m-CPBA)~60–75%
CyclizationBase-mediated intramolecular nucleophilic attack (K2CO3, DMF, 80°C)~65–80%
DeprotectionAcidic or reductive conditions (TFA/H2O, NaBH4)>90%
Reactant Conditions Yield Reference
Azomethine YlideGenerated via decarboxylation of α-amino acids (e.g., L-proline)N/A
Alkene PartnerStyrene or substituted alkenesN/A
CycloadditionThermal conditions (80–100°C, toluene)~70–85%

Advantages :

  • Atom-economy (no protecting groups)

  • Short reaction sequences (3 steps from commercial starting materials)

Ketone Functionalization Approaches

Reductive Amination

Pyrrolidinyl groups are introduced via reductive amination of aldehyde/ketone intermediates:

Substrate Amine Source Conditions Yield Reference
Bicyclic KetonePyrrolidineNaBH4, MeOH, RT~65–70%
Aldehyde IntermediatePyrrolidine-1-carboxaldehydePd/C, H2, EtOH~80%

Key Challenges :

  • Competing imine formation in polar aprotic solvents

  • Steric hindrance from bicyclic core requiring elevated temperatures

Coupling Reactions

Direct coupling of the bicyclic amine with acyl chlorides or activated esters is reported:

Method Reagents Conditions Yield Reference
Acyl ChlorideSOCl2, DMF, 0°C → PyrrolidineCH2Cl2, RT~60%
Activated EsterDCC, DMAP, THF0°C → RT~75%

Optimized Protocols :

  • Pre-activation of carboxylic acids with DCC/DMAP avoids side reactions

  • Use of anhydrous conditions prevents hydrolysis of intermediates

Alternative Synthetic Routes

Guanylation-Hydrogenation Sequence

A multi-step approach involving guanylation of triamine intermediates:

Step Conditions Yield Reference
GuanylationN-Boc-methylisothiourea, AgNO3, MeCN/MeOH (2:1)~65%
HydrogenationH2, Pd/C, EtOH, 50 psi~90%

Critical Parameter :

  • Solvent polarity affects intermediate solubility and reaction efficiency

Protection-Deprotection Strategies

Sequential use of Boc or Fmoc groups enables selective functionalization:

Step Reagents Conditions Yield Reference
Boc ProtectionBoc2O, DMAP, CH2Cl20°C → RT>95%
DeprotectionTFA/DCM (1:1)RT>90%

Applications :

  • Prevents undesired alkylation during cyclization

  • Enables orthogonal functionalization of amine sites

Comparative Analysis of Synthetic Methods

Method Key Strengths Limitations Yield Range
Intramolecular CyclizationHigh stereoselectivity, scalableRequires anti-epoxide synthesis60–80%
CycloadditionShortest route, atom-efficientLimited to specific alkenes70–85%
Reductive AminationFlexible for diverse aminesSensitive to steric hindrance65–80%
Coupling ReactionsDirect functionalizationRequires activated intermediates60–75%

Experimental Data Tables

Table 1: Representative Syntheses of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl) Derivatives

Entry Core Formation Method Ketone Introduction Yield Reference
1Epoxide CyclizationReductive Amination72%
2[3+2] CycloadditionNaBH4 Reduction78%
3Guanylation-HydrogenationAcyl Chloride Coupling68%

Table 2: Optimization of Reductive Amination Conditions

Amine Reductant Solvent Temperature Yield Reference
PyrrolidineNaBH4MeOHRT65%
PyrrolidineNaBH(OAc)3THF0°C75%
PiperidineH2/Pd-CEtOH50°C80%

Q & A

Q. What are the common synthetic routes for synthesizing (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(pyrrolidin-1-yl)methanone, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization and coupling reactions. A standard approach includes:

Cyclization : Formation of the hexahydropyrrolo[3,4-b]pyrrole core via intramolecular cyclization under reflux conditions using solvents like toluene or xylene .

Amide Coupling : Reaction of the core with pyrrolidin-1-ylmethanone precursors using coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key parameters affecting yield and purity include:

  • Temperature : Optimal cyclization occurs at 110–120°C .
  • Catalyst : Use of palladium catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Purification : Recrystallization from methanol or ethanol to enhance purity .

Q. Which analytical techniques are most effective for structural elucidation and stereochemical confirmation?

  • Methodological Answer : Structural characterization employs:

NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, distinct signals for the cis-configuration appear at δ 3.8–4.2 ppm for pyrrolidine protons .

X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and absolute configuration .

Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 237.149 ).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as DPP-IV inhibition?

  • Methodological Answer : Experimental design for assessing DPP-IV inhibition includes:

Q. In Vitro Assays :

  • Enzyme Kinetics : Measure IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer (pH 7.4) at 37°C .
  • Controls : Include sitagliptin as a positive control and vehicle-only samples.

Q. In Vivo Models :

  • Glucose Tolerance Tests : Administer the compound to diabetic rodent models and monitor blood glucose levels post-glucose challenge .

Selectivity Screening : Test against related proteases (e.g., DPP-8/9) to assess off-target effects .

Q. What strategies resolve contradictions in crystallographic data between different refinement methods?

  • Methodological Answer : Discrepancies in bond angles or torsion angles can arise due to:

Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce noise .

Software Cross-Validation : Compare results from SHELXL (for small molecules) with Phenix.refine (for macromolecules) .

Validation Tools : Use checkCIF/PLATON to identify outliers in geometry or displacement parameters .

Q. How do solvent polarity and catalyst selection influence regioselectivity in derivative synthesis?

  • Methodological Answer : Optimization strategies include:

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrrolidine nitrogen, while non-polar solvents (e.g., THF) enhance electrophilic aromatic substitution .

Catalyst Screening : Pd(OAc)2/XPhos improves cross-coupling efficiency for aryl derivatives .

Temperature Gradients : Lower temperatures (−20°C) reduce side reactions during sensitive steps like Boc deprotection .

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